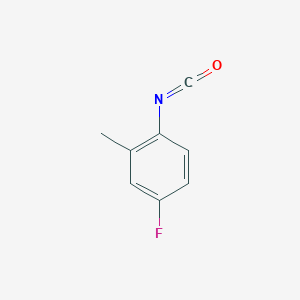

4-Fluoro-1-isocyanato-2-methylbenzene

Description

Significance in Contemporary Chemical Synthesis and Advanced Materials Research

The unique properties of fluorinated compounds make them highly valuable in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnumberanalytics.com Fluorinated aromatic isocyanates are crucial building blocks in the synthesis of high-performance polymers, particularly polyurethanes. nih.govresearchgate.netmdpi.com The introduction of fluorine into the polymer backbone can lead to materials with improved thermal stability, chemical resistance, low surface energy, and unique optical and electrical properties. numberanalytics.commdpi.comresearchgate.net

In advanced materials research, these compounds are utilized to create fluoropolymers for specialized applications in the aerospace, electronics, and biomedical fields. numberanalytics.com The strong carbon-fluorine bond imparts exceptional stability, making these materials resistant to degradation under harsh environmental conditions. numberanalytics.com Furthermore, fluorinated isocyanates serve as versatile intermediates in the manufacturing of a wide range of products, including agrochemicals and pharmaceuticals, where the presence of fluorine can enhance bioavailability and efficacy. numberanalytics.comgoogle.comnih.gov

Unique Structural Attributes and Electronic Effects of Fluorine Substitution on Aromatic Isocyanates

The chemical behavior of 4-Fluoro-1-isocyanato-2-methylbenzene is dictated by the electronic properties of both the isocyanate group and the fluorine-substituted aromatic ring.

The isocyanate functional group (–N=C=O) possesses a unique electronic structure characterized by cumulative double bonds. researchgate.net This arrangement allows for several resonance structures, which delocalize the electron density across the nitrogen, carbon, and oxygen atoms. poliuretanos.netresearchgate.net

The most significant resonance contributors place a partial positive charge on the central carbon atom and a partial negative charge on the more electronegative oxygen and nitrogen atoms. researchgate.netnih.gov This charge distribution renders the carbon atom highly electrophilic, making it susceptible to attack by nucleophiles, such as alcohols, amines, and water. poliuretanos.netnoaa.gov This high reactivity is the cornerstone of polyurethane chemistry. poliuretanos.net Aromatic isocyanates generally exhibit higher reactivity compared to their aliphatic counterparts because the aromatic ring can stabilize the negative charge delocalization through resonance. nih.gov

The resonance hybrid of the isocyanate group results in a significant partial positive charge (δ+) on the carbon atom, making it a prime target for nucleophilic attack.

The substitution of a hydrogen atom with fluorine on an aromatic ring introduces competing electronic effects: a strong electron-withdrawing inductive effect and a weaker electron-donating resonance effect. masterorganicchemistry.comcsbsju.edu

Inductive Effect (Sigma-Withdrawing): Fluorine is the most electronegative element, causing it to strongly pull electron density away from the carbon atom to which it is bonded through the sigma (σ) bond. numberanalytics.com This effect deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution compared to benzene (B151609). numberanalytics.commasterorganicchemistry.com

Resonance Effect (Pi-Donating): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system. csbsju.edu This donation of electron density is directed towards the ortho and para positions relative to the fluorine atom. csbsju.edu

This alteration of the ring's electronic landscape influences the reactivity of the attached isocyanate group. The strong electron-withdrawing nature of fluorine decreases the electron density of the entire aromatic ring. numberanalytics.com This, in turn, can increase the electrophilicity of the isocyanate carbon atom, potentially enhancing its reactivity toward nucleophiles. nih.gov The addition of fluorine atoms can also contribute to the high thermostability and chemical resistance found in polymers derived from these monomers. nih.gov

| Property of this compound | Data |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| SMILES | CC1=C(C=CC(=C1)F)N=C=O |

| InChIKey | MIMYFVDQCNYWNL-UHFFFAOYSA-N |

| Predicted XlogP | 3.2 |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-isocyanato-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-6-4-7(9)2-3-8(6)10-5-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMYFVDQCNYWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research Applications and Materials Science Perspectives

Development of Novel Polymeric Materials

The use of fluorinated isocyanates like 4-Fluoro-1-isocyanato-2-methylbenzene is a cornerstone in the synthesis of high-performance polymers. These materials are sought after for applications ranging from specialty coatings to advanced composites.

Fluorinated polyurethanes (FPUs) are a class of polymers that combine the durable mechanical properties of polyurethanes with the unique attributes conferred by fluorine. mdpi.com The synthesis of FPUs typically involves the polyaddition reaction between a polyol (a compound with multiple hydroxyl groups) and a polyisocyanate. nih.gov When a fluorinated isocyanate such as this compound is used, the resulting polyurethane incorporates fluorine atoms into its hard segments. nih.gov

This incorporation can be precisely controlled to achieve targeted performance characteristics. nih.gov The presence of C-F bonds, which are highly stable, enhances the thermal and chemical stability of the polymer. mdpi.comnih.gov Furthermore, the low surface energy of fluorinated segments leads to materials with excellent hydrophobicity and oleophobicity. nih.gov Research has shown that as the fluorine content increases, properties like water resistance and surface roughness can be significantly enhanced. researchgate.net

The general synthesis reaction is as follows:

Polyol + Fluorinated Isocyanate → Fluorinated Polyurethane

By selecting different types of polyols (e.g., polyester, polyether, polycarbonate) and fluorinated isocyanates, a wide variety of FPUs with tailored properties can be created. nih.govresearchgate.net For example, using polycarbonate diols as the soft segment can produce fluorinated thermoplastic polyurethanes with high transparency and thermal stability. researchgate.net

| Component | Function | Example | Resulting Property Contribution |

|---|---|---|---|

| Fluorinated Isocyanate | Hard Segment | This compound | Thermal stability, chemical resistance, hydrophobicity, rigidity |

| Polyol | Soft Segment | Polytetramethylene ether glycol (PTMEG) | Flexibility, elasticity |

| Chain Extender | Hard Segment | 1,4-butanediol (BDO) | Increases hardness and modulus |

Crosslinking is a critical process in the formation of polyurethane networks, transforming linear or branched polymers into a three-dimensional structure with enhanced mechanical strength, chemical resistance, and thermal stability. The isocyanate groups of compounds like this compound are central to these crosslinking reactions.

In two-component polyurethane systems, a diisocyanate or polyisocyanate is reacted with a polyol. The isocyanate groups react with the hydroxyl groups of the polyol to form urethane (B1682113) linkages, building the polymer network. acs.org The structure of the diisocyanate significantly influences the properties of the resulting cross-linked material. acs.orgconsensus.app

Aromatic Isocyanates , such as this compound, create rigid polymer chains, contributing to higher hardness and glass transition temperatures (Tg).

Aliphatic Isocyanates generally provide greater flexibility and are often used in applications requiring UV stability.

The ratio of isocyanate groups to hydroxyl groups (the NCO:OH ratio) is a key parameter in controlling the crosslink density. researchgate.net A higher ratio typically leads to a more densely crosslinked network, which improves resistance to chemicals and solvents. researchgate.netpcimag.com In some systems, particularly waterborne polyurethane dispersions, isocyanates can also react with water to form urea (B33335) linkages, creating an interpenetrating network of polyurea within the polyurethane framework, further enhancing the material's properties. pcimag.com

| Isocyanate Type | Structural Feature | Impact on Network | Typical Resulting Properties |

|---|---|---|---|

| Aromatic (e.g., based on MDI or TDI) | Rigid benzene (B151609) rings | Forms stiff, ordered hard segments | High strength, hardness, thermal stability |

| Alicyclic (e.g., IPDI) | Bulky, non-planar rings | Higher Tg, reduced molecular mobility | Excellent chemical resistance, lower adsorption |

| Linear Aliphatic (e.g., HDI) | Flexible alkyl chains | Forms more flexible networks | Good flexibility, UV resistance |

Beyond simple polyurethanes, this compound can be used to design more complex architectures like fluorinated copolymers and inorganic-organic hybrid materials. This involves reacting the isocyanate with other polymers or inorganic species that have reactive groups, such as hydroxyl (-OH) or amine (-NH2) groups.

For instance, a fluorinated block copolymer can be synthesized by reacting a pre-made polymer with hydroxyl end-groups, such as poly(vinyl alcohol) or a hydroxyl-terminated polyacrylate, with a fluorinated isocyanate. mdpi.com This creates a material where one part of the polymer chain has the properties of the base polymer (e.g., flexibility) and the other part, the fluorinated segment, provides low surface energy and chemical resistance. mdpi.com Because the fluorinated chains tend to migrate to the surface, they can dramatically improve the surface properties of the bulk material. mdpi.com

Hybrid materials can be formed by grafting fluorinated polyurethane segments onto inorganic frameworks, such as silica (B1680970) nanoparticles or metal-organic frameworks (MOFs). researchgate.netrsc.org The isocyanate group can react with hydroxyl groups present on the surface of these inorganic materials, creating a covalent bond. This results in a composite material that combines the mechanical and thermal stability of the inorganic component with the hydrophobicity and durability of the fluorinated polymer coating.

The high reactivity of isocyanates, while beneficial for polymerization, can also be a challenge, particularly their sensitivity to moisture. To address this, isocyanates can be "blocked" by reacting them with a blocking agent. wikipedia.org This reaction is reversible; the blocked isocyanate is stable at ambient temperatures but regenerates the reactive isocyanate group upon heating to a specific "deblocking" temperature. wikipedia.orgusm.edu

This compound can be converted into a blocked isocyanate by reacting it with compounds like methylethyl ketone oxime (MEKO), ε-caprolactam, or various phenols. wikipedia.orgwernerblank.com This approach offers several advantages:

One-Component Systems: Blocked isocyanates can be mixed with polyols to create stable, one-package systems that only cure upon heating, simplifying application processes. wikipedia.orgwernerblank.com

Controlled Polymerization: The curing reaction is initiated by heat, allowing for precise control over the polymerization process.

Post-Polymerization Modification: Blocked isocyanates are an effective tool for modifying existing polymers. rsc.orgmorressier.com A polymer with hydroxyl or amine functional groups can be reacted with a blocked isocyanate at an elevated temperature to graft the isocyanate-containing moiety onto the polymer backbone, thereby altering its properties. rsc.org

| Blocking Agent | Typical Deblocking Temperature Range (°C) | Key Features |

|---|---|---|

| Alcohols | >180°C | High thermal stability required for deblocking. |

| Phenols | 150-170°C | Commonly used in powder coatings. |

| ε-Caprolactam | 160-180°C | Widely used in industrial coatings. wikipedia.org |

| Methylethyl ketone oxime (MEKO) | 140-160°C | Lower temperature cure, common in many applications. wikipedia.org |

| 3,5-Dimethylpyrazole | 110-120°C | Allows for very low temperature curing. |

Functional Materials Research

The unique reactivity of fluorinated isocyanates is being explored in the development of "smart" materials, such as self-healing polymers, which can autonomously repair damage.

Self-healing polymers are designed to repair cracks and damage autonomously. researchgate.net One of the most successful approaches involves embedding microcapsules containing a liquid healing agent into a polymer matrix. illinois.edu When a crack forms, it ruptures the microcapsules, releasing the healing agent into the damaged area where it polymerizes and repairs the material. illinois.edu

Reactive isocyanates are excellent candidates for healing agents because they can react with various functional groups or even atmospheric moisture to form a solid polymer, often without the need for a separate catalyst. illinois.eduresearchgate.net The encapsulation of a liquid isocyanate like this compound presents a promising strategy for creating robust, single-component self-healing systems. illinois.edu

The process involves encapsulating the liquid isocyanate within a stable, brittle polymer shell. Interfacial polymerization is a common technique used to create these microcapsules, where the shell wall is formed at the interface of an oil-in-water emulsion. illinois.eduresearchgate.net When a crack ruptures these microcapsules, the released isocyanate reacts with moisture from the air or residual reactive groups in the matrix to form strong urea and/or urethane bonds, effectively healing the damage. illinois.edu The development of robust microcapsule shells, such as double-walled polyurethane/poly(urea-formaldehyde) (PU/UF) systems, is crucial to ensure the capsules survive polymer processing conditions and have a long shelf life. illinois.edu

Role in Advanced Coatings and Adhesives: Reaction Kinetics and Performance Optimization

The functionality of this compound as a component in advanced coatings and adhesives stems from the high reactivity of the isocyanate (-N=C=O) group. This group readily reacts with nucleophiles, most notably the hydroxyl groups of polyols, to form urethane linkages. This reaction is the fundamental basis for the production of polyurethanes, a versatile class of polymers used extensively in high-performance coatings and adhesives.

The core of the polymerization process is the polyaddition reaction between the isocyanate and a polyol. In this reaction, the electrophilic carbon atom of the isocyanate group is attacked by the oxygen atom of a hydroxyl group. The structure of the isocyanate, in this case, this compound, plays a critical role in the reaction kinetics. As an aromatic isocyanate, it is generally more reactive than its aliphatic counterparts due to the electronic effects of the benzene ring.

Performance optimization of coatings and adhesives derived from this isocyanate involves careful control over several parameters. The choice of polyol (e.g., polyester, polyether), the stoichiometric ratio of isocyanate to hydroxyl groups (NCO:OH ratio), reaction temperature, and the use of catalysts are all critical factors that determine the final properties of the material, such as hardness, flexibility, chemical resistance, and adhesion strength. patsnap.commdpi.com

| Parameter | Influence on Reaction Kinetics & Performance |

|---|---|

| Isocyanate Structure | Aromatic isocyanates like this compound are highly reactive. Substituents (fluoro, methyl) modify the electrophilicity of the NCO group, affecting cure speed and polymer properties. |

| Polyol Type | The structure, molecular weight, and functionality of the polyol co-reactant determine the crosslink density, flexibility, and chemical resistance of the final polymer network. |

| NCO:OH Ratio | This stoichiometric ratio is crucial. An excess of NCO can lead to further reactions (e.g., with moisture to form ureas) and affects the final molecular weight and degree of crosslinking, impacting mechanical properties. mdpi.comnih.gov |

| Catalyst | Tertiary amines and organometallic compounds are often used to accelerate the isocyanate-hydroxyl reaction, allowing for control over the curing time and processing window. semanticscholar.org |

| Temperature | Higher temperatures increase the reaction rate, but excessive heat can lead to side reactions and may negatively affect the final polymer structure and performance. mt.com |

Surface Functionalization using Isocyanates

The isocyanate group is a powerful tool for the covalent modification and functionalization of surfaces. Materials possessing surface-accessible nucleophilic groups, such as hydroxyls (-OH) or primary/secondary amines (-NH2, -NHR), can be readily functionalized using this compound. This process anchors the 4-fluoro-2-methylphenyl moiety onto the substrate, fundamentally altering the surface's chemical and physical properties.

The mechanism involves the direct reaction of the isocyanate with the surface groups. For instance, a silica or glass surface, which is rich in silanol (B1196071) (-Si-OH) groups, can be treated with the isocyanate. The oxygen of the silanol group attacks the electrophilic carbon of the isocyanate, forming a highly stable, covalent urethane bond. Similarly, surfaces functionalized with amine groups will react to form urea linkages.

This surface modification can be used to tune properties such as:

Wettability: The attachment of the fluorinated aromatic ring can significantly increase the hydrophobicity of a normally hydrophilic surface.

Adhesion: Functionalization can introduce a chemically compatible layer that improves adhesion to subsequent polymer coatings or other materials.

Biocompatibility: Tailoring surface chemistry is a key strategy in the development of materials for biological applications.

The stability of the resulting covalent bond makes this functionalization method robust and suitable for applications requiring long-term performance.

| Substrate Material | Reactive Surface Group | Resulting Covalent Linkage | Potential Application |

|---|---|---|---|

| Silica, Glass, Metal Oxides | Hydroxyl (-OH) | Urethane (-O-CO-NH-) | Creation of hydrophobic coatings, adhesion promotion layers |

| Amine-Modified Polymers | Primary/Secondary Amine (-NH₂, -NHR) | Urea (-NH-CO-NH-) | Improving compatibility in polymer blends and composites |

| Cellulose (e.g., paper, cotton) | Hydroxyl (-OH) | Urethane (-O-CO-NH-) | Water-repellent treatments, modifying material surface energy |

Isocyanates in Targeted Organic Synthesis and Heterocyclic Chemistry

Multicomponent Reactions (MCRs) Involving Isocyanates

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rsc.org Isocyanates, including aromatic variants like this compound, are excellent electrophilic components for MCRs. rsc.org

In a typical isocyanate-based MCR, the isocyanate is activated by a nucleophile, and the resulting intermediate is trapped by a third component. This allows for the one-pot construction of complex molecules that would otherwise require lengthy, multi-step syntheses. The use of this compound in such reactions enables the direct incorporation of the substituted phenyl group into the final product structure, which is a valuable strategy in medicinal chemistry for structure-activity relationship (SAR) studies. These reactions are prized for their atom economy and convergence, making them powerful tools in the synthesis of compound libraries for drug discovery. rsc.org

| Reaction Type | Components | Resulting Scaffold | Role of this compound |

|---|---|---|---|

| Three-Component Reaction (3-MCR) | Isocyanate + Nucleophile (e.g., amine, alcohol) + Third Component (e.g., alkene, alkyne) | Diverse linear or cyclic structures (e.g., substituted amides, carbamates, heterocycles) | Serves as the key electrophile that initiates the reaction cascade, incorporating the N-aryl moiety. |

Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a versatile building block for the synthesis of these important compounds. The isocyanate functionality can participate in various cyclization and cascade reactions to form stable ring systems. rsc.orgresearchgate.net

For example, isocyanates can react with bifunctional reagents in cyclocondensation reactions. A notable application is the reaction with aziridines, catalyzed by copper, to produce imidazolidinones, which are five-membered heterocyclic rings. frontiersin.org Furthermore, isocyanates are key precursors in cascade reactions that can lead to the formation of more complex heterocyclic systems like azauracils and acyl-pyrazoles. rsc.org The ability to use this compound in these reactions provides a direct route to novel, specifically substituted heterocyclic structures that can be evaluated for biological activity or material properties.

| Heterocycle Class | Typical Reaction Partner(s) | General Reaction Type |

|---|---|---|

| Imidazolidinones | Aziridines, Imines | Copper-catalyzed ring expansion/cyclization frontiersin.org |

| Hydantoins | Amino acid esters | Addition-cyclization cascade rsc.org |

| Quinazolinediones | Anthranilic acids | Cyclocondensation |

| Azauracils | Hydrazone derivatives | Addition-cyclization cascade rsc.org |

Derivatization of Amines and Carboxylic Acids to Ureas, Carbamates, and Amides

The high reactivity of this compound makes it an excellent derivatizing agent for analytical and synthetic purposes, particularly for amines and carboxylic acids. Such derivatization is often used to modify the properties of a molecule, for instance, to increase its molecular weight or to introduce a chromophore for detection in techniques like HPLC.

Reaction with Amines: Primary and secondary amines react rapidly and quantitatively with the isocyanate at room temperature. The lone pair of the amine nitrogen acts as a nucleophile, attacking the isocyanate carbon to form a stable N,N'-disubstituted urea derivative. This reaction is highly reliable for the derivatization of amine-containing compounds. researchgate.net

Reaction with Carboxylic Acids: The reaction with carboxylic acids is more complex. It proceeds through the formation of an unstable mixed carboxylic-carbamic anhydride (B1165640) intermediate. This intermediate readily loses carbon dioxide to yield a stable N-substituted amide. acs.orgresearchgate.netnih.gov This decarboxylative coupling provides a direct method for forming an amide bond from a carboxylic acid without the need for traditional coupling agents. acs.orgresearchgate.net The reaction can be facilitated by converting the carboxylic acid to its carboxylate salt or by using a base. researchgate.net

Formation of Carbamates: It is important to note that carbamates are formed from the reaction of isocyanates with alcohols, not carboxylic acids. The mechanism is analogous to the reaction with amines, where the alcohol's oxygen atom acts as the nucleophile.

| Reactant | Product Functional Group | General Mechanism |

|---|---|---|

| Primary or Secondary Amine (R-NH₂, R₂NH) | Substituted Urea | Nucleophilic addition of the amine nitrogen to the isocyanate carbon. |

| Carboxylic Acid (R-COOH) | N-Substituted Amide | Nucleophilic addition of the carboxylate to the isocyanate, followed by rearrangement and decarboxylation of the mixed anhydride intermediate. acs.orgnih.gov |

| Alcohol (R-OH) | Carbamate (B1207046) | Nucleophilic addition of the alcohol oxygen to the isocyanate carbon. |

Advanced Analytical and Spectroscopic Characterization in Research

In Situ Reaction Monitoring Techniques

In situ monitoring techniques are indispensable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints without the need for sample extraction.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring reactions involving isocyanates. The isocyanate functional group (-N=C=O) has a strong, sharp, and distinct absorption band in the infrared spectrum, which makes it an excellent probe for tracking the progress of a reaction.

Detailed Research Findings: The asymmetric stretching vibration of the isocyanate group in aromatic isocyanates, including 4-Fluoro-1-isocyanato-2-methylbenzene, typically appears in the 2250–2285 cm⁻¹ region of the FTIR spectrum. This peak is well-isolated from most other common organic functional group absorptions, allowing for clear and unambiguous monitoring. As the isocyanate reacts, for instance, with an alcohol to form a urethane (B1682113), the intensity of the -N=C=O peak diminishes. Concurrently, new peaks corresponding to the formation of the urethane linkage appear, such as the N-H stretch (around 3300 cm⁻¹) and the carbonyl (C=O) stretch of the urethane (around 1700 cm⁻¹).

By continuously collecting FTIR spectra during the reaction, a three-dimensional plot of absorbance versus wavenumber versus time can be generated. This allows researchers to track the concentration profiles of both reactants and products. The rate of disappearance of the isocyanate peak is directly proportional to the rate of the reaction, providing a means to study the reaction kinetics. This technique is invaluable for optimizing reaction conditions, such as temperature, catalyst loading, and reactant stoichiometry, to ensure complete conversion and minimize side reactions. Furthermore, the appearance of unexpected peaks may signal the formation of transient intermediates or byproducts, offering deeper mechanistic insights.

| Functional Group | Characteristic FTIR Absorption (cm⁻¹) | Observation During Reaction |

| Isocyanate (-N=C=O) | 2250 - 2285 | Decreases in intensity |

| Urethane N-H | ~3300 | Increases in intensity |

| Urethane C=O | ~1700 | Increases in intensity |

Real-time kinetic studies of reactions involving this compound can be effectively carried out using in situ FTIR spectroscopy. By monitoring the change in the concentration of the isocyanate over time, detailed kinetic parameters can be determined.

Detailed Research Findings: The concentration of the isocyanate at any given time is proportional to the area of its characteristic peak at 2250–2285 cm⁻¹. A series of spectra are collected at regular intervals throughout the reaction. The peak area is calculated for each spectrum, and a graph of peak area (or concentration) versus time is plotted. This data can then be used to determine the reaction order and the rate constant. For example, if a plot of the natural logarithm of the isocyanate concentration versus time yields a straight line, it indicates a first-order reaction with respect to the isocyanate.

These real-time studies are crucial for understanding the influence of various factors on the reaction rate. For instance, the effect of different catalysts, solvents, and temperatures on the rate of urethane formation from this compound can be quantitatively assessed. This allows for the development of more efficient and controlled synthetic processes. The data obtained from these studies can also be used to calculate activation energies and other thermodynamic parameters, providing a comprehensive understanding of the reaction mechanism.

Post-Reaction Product Analysis

Once the reaction is complete, a combination of spectroscopic and chromatographic techniques is employed to confirm the structure of the product, assess its purity, and quantify the components of the reaction mixture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. For derivatives of this compound, ¹H, ¹³C, and ¹⁹F NMR provide complementary information to fully characterize the product's structure.

Detailed Research Findings:

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons in a molecule and their neighboring environments. In a typical product formed from the reaction of this compound, one would expect to see signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons would be influenced by the positions of the fluorine, methyl, and the newly formed functional group on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. Key signals would include those for the methyl carbon, the aromatic carbons, and the carbon of the isocyanate-derived functional group (e.g., the carbonyl carbon of a urethane). The chemical shifts of the aromatic carbons are particularly informative, as they are sensitive to the electronic effects of the substituents.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing parts of the molecule. For a derivative of this compound, the ¹⁹F NMR spectrum would typically show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling between the fluorine and nearby protons (H-F coupling) can also be observed in the ¹H NMR spectrum, providing further structural confirmation.

| Nucleus | Expected Chemical Shift Ranges (ppm) for a Urethane Derivative | Information Provided |

| ¹H | Aromatic: 6.5-8.0, Methyl: ~2.3, N-H: 5.0-9.0 | Proton environment, connectivity |

| ¹³C | Aromatic: 110-160, Methyl: ~20, Carbonyl: 150-170 | Carbon skeleton |

| ¹⁹F | -110 to -120 (relative to CFCl₃) | Fluorine environment |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Detailed Research Findings: For the analysis of reaction products of this compound, various MS techniques can be employed.

Electron Ionization (EI): Often used in conjunction with Gas Chromatography (GC-MS), EI is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions that are characteristic of the molecule's structure.

Electrospray Ionization (ESI): ESI is a soft ionization technique, typically coupled with Liquid Chromatography (LC-MS). It is particularly useful for analyzing polar and thermally labile molecules. ESI generally produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), which allows for the straightforward determination of the molecular weight of the product.

The predicted mass spectrometry data for this compound (C₈H₆FNO, Monoisotopic Mass: 151.04333 Da) shows several possible adducts that could be observed in an ESI-MS analysis.

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.05061 |

| [M+Na]⁺ | 174.03255 |

| [M+K]⁺ | 190.00649 |

| [M+NH₄]⁺ | 169.07715 |

By comparing the observed m/z values with the expected values, the identity of the product can be confirmed. The presence of any unexpected peaks may indicate the formation of byproducts or the presence of impurities.

Chromatographic techniques are essential for separating the components of a reaction mixture and quantifying their relative amounts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analytes.

Detailed Research Findings:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and analysis of a wide range of compounds, including those that are not volatile or are thermally sensitive. For the analysis of reaction mixtures containing derivatives of this compound, reversed-phase HPLC is commonly used. A C18 column is often employed with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or a buffer. Detection is typically achieved using a UV detector, as the aromatic ring of the compound absorbs UV light. By running standards of known concentrations, a calibration curve can be generated to quantify the amount of product and any remaining starting material in the reaction mixture. For trace analysis of isocyanates, derivatization is often performed prior to HPLC analysis to enhance detection sensitivity.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. The reaction products of this compound may be amenable to GC analysis, depending on their volatility. In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both separation and identification of the components, making it a particularly powerful tool for analyzing complex reaction mixtures.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis of Modified Materials

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of materials modified with this compound, XPS is invaluable for confirming the successful covalent attachment of the molecule onto a substrate and for probing the resulting surface chemistry.

When a material's surface is treated with this compound, the isocyanate group (-NCO) reacts with active hydrogen-containing groups on the substrate (e.g., hydroxyl -OH, amine -NH2), forming urethane or urea (B33335) linkages, respectively. This process anchors the fluorinated aromatic moiety to the surface. XPS analysis can verify this modification by detecting the presence of fluorine and nitrogen and by analyzing the high-resolution spectra of key elements like carbon (C1s), nitrogen (N1s), oxygen (O1s), and fluorine (F1s).

The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of an electron is characteristic of the element and its chemical environment, providing detailed chemical state information.

Key spectral features for a surface modified with this compound would include:

F1s Spectrum: A strong, typically symmetrical peak corresponding to fluorine covalently bonded to the benzene ring. thermofisher.com This peak's presence is direct evidence of the modifier on the surface.

N1s Spectrum: The high-resolution N1s spectrum can be deconvoluted to identify the nitrogen in the newly formed urethane (-NH-C=O) or urea (-NH-CO-NH-) linkage.

C1s Spectrum: The C1s spectrum becomes more complex after modification. Deconvolution can reveal several components: the aromatic C-C/C-H bonds of the benzene ring, the C-F bond, the C-N bond of the linkage, and the carbonyl (C=O) carbon of the urethane/urea group. researchgate.net The chemical shift induced by the highly electronegative fluorine atom on the adjacent carbon atom is a particularly useful diagnostic feature. thermofisher.com

The quantitative power of XPS allows for the determination of the atomic concentration of fluorine on the surface, which can be correlated with reaction conditions to optimize the surface modification process. Fluorinated polymers and surfaces often exhibit properties like low surface energy and hydrophobicity. researchgate.net

Table 1: Representative XPS Binding Energies for Surfaces Modified with Aromatic Fluoro-Isocyanates This table presents typical binding energy ranges observed in the XPS analysis of surfaces functionalized with compounds analogous to this compound. These values serve as a reference for identifying the chemical states of elements on the modified surface.

| Element | Core Level | Chemical Group | Typical Binding Energy (eV) |

| Fluorine | F1s | Aromatic C-F | ~688.5 - 689.5 |

| Carbon | C1s | Aromatic C-C/C-H | ~284.5 - 285.0 |

| Carbon | C1s | Aromatic C -F | ~285.5 - 286.5 |

| Carbon | C1s | Urethane/Urea C -N | ~286.0 - 287.0 |

| Carbon | C1s | Urethane/Urea N-C =O | ~288.5 - 289.5 |

| Nitrogen | N1s | Urethane/Urea N -H | ~399.5 - 400.5 |

| Oxygen | O1s | Urethane/Urea C=O | ~531.5 - 532.5 |

X-ray Analysis (Wide-Angle X-ray Scattering (WAXS), Small-Angle X-ray Scattering (SAXS)) for Structural Information in Polymeric Systems

When this compound is used as a monomer or reactant in the synthesis of polymers, such as polyurethanes or polyimides, its incorporation influences the polymer's morphology and structural organization at various length scales. researchgate.net X-ray scattering techniques, including Wide-Angle X-ray Scattering (WAXS) and Small-Angle X-ray Scattering (SAXS), are powerful, non-destructive methods to probe this structure. acs.orgresearchgate.net

Wide-Angle X-ray Scattering (WAXS) WAXS, also known as Wide-Angle X-ray Diffraction (WAXD), provides information about the atomic-level or short-range order in a material. researchgate.net It is used to investigate periodicities on the scale of angstroms (Å), such as the spacing between polymer chains. acs.org

In polymeric systems containing the 4-fluoro-2-methylphenyl moiety, WAXS can reveal:

Crystallinity: The presence of sharp diffraction peaks indicates crystalline domains within the polymer, while broad, diffuse halos are characteristic of amorphous regions. researchgate.net By analyzing the relative areas of these features, a degree of crystallinity can be estimated.

Chain Packing: The position of the amorphous halo (or crystalline peaks) provides information on the average distance between polymer chains (d-spacing). The introduction of the bulky and polar fluoro-methyl-substituted benzene ring can hinder efficient chain packing, often leading to a predominantly amorphous structure, as indicated by broad WAXS patterns. researchgate.net

Hard Segment Ordering: In segmented polyurethanes, the isocyanate-derived units form "hard segments" that can self-assemble into ordered domains. WAXS can detect short-range order within these hard segment domains even if they are not fully crystalline.

Small-Angle X-ray Scattering (SAXS) SAXS is a complementary technique that probes larger length scales, typically from 1 to 100 nanometers (nm). researchgate.netacs.org It is particularly useful for characterizing the nanoscale morphology of multiphase systems, such as segmented block copolymers. azonano.com

In polyurethanes synthesized with this compound, SAXS is employed to study the microphase separation between the hard segments (derived from the isocyanate) and the "soft segments" (typically a polyol).

Domain Spacing: The presence of a peak in the SAXS profile indicates a characteristic distance, or "long period," between the hard segment domains. This provides a measure of the size and spacing of the phase-separated nanostructures.

Degree of Phase Separation: The intensity of the SAXS peak correlates with the electron density difference between the hard and soft segment domains. A higher intensity suggests a greater degree of phase separation. The fluorine atom in the hard segment increases its electron density, enhancing the scattering contrast and making SAXS a particularly effective tool for these systems.

Interfacial Properties: Analysis of the scattering data at higher angles (the Porod region) can provide information about the nature of the interface between the hard and soft domains, indicating whether the transition is sharp or diffuse.

Together, WAXS and SAXS provide a comprehensive picture of the polymer's solid-state morphology, from the local arrangement of chains to the large-scale phase behavior, which ultimately governs the material's macroscopic properties. core.ac.uk

Table 2: Structural Parameters from WAXS and SAXS for a Hypothetical Polyurethane System This table illustrates the type of data obtained from X-ray scattering analysis for a polyurethane synthesized using this compound, a diol, and a polyether soft segment.

| Analytical Technique | Parameter | Symbol | Typical Value/Observation | Structural Interpretation |

| WAXS | Scattering Angle (Amorphous Halo) | 2θ | ~18-22° | Indicates a largely amorphous structure. |

| WAXS | Inter-chain Spacing | d | ~4.0 - 4.9 Å | Average distance between polymer backbones. |

| SAXS | Scattering Vector (Peak Position) | q_max | ~0.3 - 0.7 nm⁻¹ | Position of the peak related to domain spacing. |

| SAXS | Long Period (Domain Spacing) | L | ~9 - 21 nm | Characteristic distance between hard domains. |

Note: The values are representative and would vary based on the precise polymer composition, thermal history, and processing conditions.

Future Research Directions and Emerging Trends

Rational Design of Next-Generation Fluorinated Aromatic Isocyanates with Tunable Reactivity and Selectivity

A significant future direction lies in the rational design of new fluorinated aromatic isocyanates, using 4-Fluoro-1-isocyanato-2-methylbenzene as a foundational structure. The goal is to create a library of related compounds with finely tuned reactivity and selectivity. This involves systematically altering the substitution pattern on the aromatic ring to modulate the electrophilicity of the isocyanate carbon. For instance, the introduction of additional electron-withdrawing or electron-donating groups could either enhance or temper the isocyanate's reactivity towards nucleophiles. numberanalytics.com

The development of such "next-generation" isocyanates is crucial for creating advanced materials with tailored properties. nih.gov For example, in polyurethane synthesis, the reaction rate of the isocyanate with polyols is a critical parameter that influences the final properties of the polymer. researchgate.net By precisely controlling this reactivity through molecular design, researchers can develop polymers with improved thermal stability, chemical resistance, and mechanical performance. mdpi.com

Table 1: Hypothetical Reactivity Tuning of Substituted Fluorinated Aromatic Isocyanates

| Substituent at Position 5 | Electronic Effect | Predicted Relative Reactivity of Isocyanate Group | Potential Application Focus |

|---|---|---|---|

| -NO₂ (Nitro) | Strong Electron-Withdrawing | High | Rapid curing adhesives, high-performance elastomers |

| -H (Hydrogen) | Neutral (Reference) | Moderate | General-purpose polyurethanes, coatings |

This table presents a conceptual framework for how substituents could be used to tune the reactivity of isocyanates based on this compound.

Development of Highly Selective and Sustainable Catalytic Systems for Isocyanate Reactions

The reactions of isocyanates, such as their trimerization to form isocyanurates or their reaction with alcohols to form urethanes, are often mediated by catalysts. rsc.orgacs.org A major emerging trend is the development of highly selective and sustainable catalytic systems to replace traditional catalysts, such as organotin compounds, which face scrutiny due to their toxicity. wernerblank.com

Future research will likely focus on designing catalysts based on earth-abundant and non-toxic metals or even metal-free organocatalysts. rsc.org For a substrate like this compound, the challenge is to develop catalysts that can operate under mild conditions and exhibit high chemoselectivity. For example, a catalyst might be designed to selectively promote the reaction with a primary alcohol in the presence of a secondary alcohol, or to favor the formation of specific polymer architectures. Fluoride-catalyzed reactions are also an area of interest for the selective trimerization of isocyanates. acs.org The development of non-tin catalysts, such as those based on zirconium, is being explored to selectively catalyze the isocyanate-hydroxyl reaction over the isocyanate-water reaction, which is particularly important for water-borne coating applications. wernerblank.com

Advanced Integration of Flow Chemistry with Real-Time Analytical Techniques for Process Optimization

The synthesis of isocyanates can involve hazardous reagents and intermediates. acs.org Continuous flow chemistry offers a safer, more scalable, and more efficient alternative to traditional batch processing. thieme-connect.comgoogle.com By conducting reactions in small, continuous-flow reactors, issues such as heat management and the handling of toxic substances are significantly mitigated. acs.orgrsc.org

A key future trend is the integration of real-time analytical techniques (e.g., infrared spectroscopy, mass spectrometry) directly into the flow chemistry setup. rsc.org This "make-and-use" approach allows for the immediate analysis and purification of the isocyanide product, avoiding its isolation and storage, which can be problematic due to instability and potential toxicity. rsc.org For this compound, this would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and minimized waste. This methodology is particularly amenable to reactions like the Curtius rearrangement, which provides a clean, high-yielding route to isocyanates. acs.orgthieme-connect.com

Table 2: Comparison of Batch vs. Integrated Flow Chemistry for Isocyanate Synthesis

| Parameter | Traditional Batch Synthesis | Integrated Flow Chemistry |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety through small reaction volumes and containment |

| Process Control | Limited real-time control | Precise, real-time control of parameters |

| Scalability | Often difficult and non-linear | Readily scalable by extending operation time or parallelizing reactors |

| Product Purity | May require extensive downstream purification | Higher purity due to optimized conditions and in-line purification |

| Waste Generation | Higher | Minimized |

Exploration of Novel Applications in Niche Advanced Polymer and Organic Synthesis Fields

While aromatic isocyanates are staples in the polyurethane industry, the unique properties imparted by the fluorine atom in this compound open doors to more specialized applications. tri-iso.com Fluorinated polyurethanes are known for their high thermal stability, chemical resistance, and desirable surface properties (e.g., hydrophobicity). mdpi.com Future research will likely explore the use of this specific isocyanate to create novel fluorinated polymers for demanding environments, such as advanced coatings, membranes, and sealants. researchgate.net The synthesis of fluorinated polyurethanes using fluorinated diisocyanates is a less common but promising route to these high-performance materials. mdpi.com

Beyond polymers, fluorinated isocyanates serve as valuable intermediates in organic synthesis, particularly for creating biologically active compounds for the pharmaceutical and agrochemical industries. nih.gov The presence of the fluorine atom can enhance properties like metabolic stability and bioavailability. emerginginvestigators.org Research in this area will focus on using this compound as a building block for the synthesis of complex, high-value molecules.

Deeper Computational Insights into Complex Fluorinated Isocyanate Reaction Mechanisms and Structure-Reactivity Relationships

Computational chemistry provides a powerful tool for understanding the intricate details of chemical reactions at the molecular level. nih.gov For this compound, quantum chemical methods like Density Functional Theory (DFT) can be employed to gain deeper insights into its reaction mechanisms.

Future computational studies will likely focus on several key areas:

Modeling Reaction Pathways: Elucidating the transition states and intermediates involved in its reactions (e.g., with nucleophiles, in polymerization) to understand the factors controlling reaction rates and product selectivity.

Structure-Reactivity Relationships: Quantifying how the electronic effects of the fluorine and methyl substituents influence the geometry and reactivity of the isocyanate group. This can help in the rational design of new catalysts and next-generation isocyanates.

Predicting Material Properties: Simulating the properties of polymers derived from this isocyanate to guide the development of new materials with desired characteristics.

These computational investigations, when combined with experimental work, will accelerate the discovery and optimization of new applications for this compound. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-1-isocyanato-2-methylbenzene, and how can purity be optimized?

- The synthesis typically involves introducing the isocyanate group via phosgenation of a corresponding amine precursor (e.g., 4-fluoro-2-methylaniline). Catalysts like triphosgene or carbodiimides may enhance yield . Purification via fractional distillation under reduced pressure (e.g., bp ~47°C at 0.1 mm Hg, as seen in structurally similar compounds) is critical . For high-purity standards (>97%), column chromatography with non-polar solvents (hexane/ethyl acetate) or recrystallization in cold methanol is advised .

Q. What analytical techniques are most reliable for characterizing this compound?

- NMR : NMR identifies fluorine position (δ ~-110 to -120 ppm for para-substituted fluorobenzenes), while NMR confirms the isocyanate group (C=O ~120-130 ppm) .

- MS : High-resolution ESI-MS or EI-MS detects molecular ions (expected m/z ~179.1 for CHFNO) and fragmentation patterns .

- FT-IR : Strong absorption at ~2250 cm (N=C=O stretch) and aromatic C-F stretches (~1250 cm) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (gloves, goggles, respirators) due to toxicity risks (similar to isothiocyanates in ). Work in a fume hood to avoid inhalation. Store under inert gas (N/Ar) at 0–6°C to prevent hydrolysis . Spills require neutralization with ethanol/water mixtures to deactivate isocyanate groups .

Q. How does the fluorine substituent influence reactivity in nucleophilic substitutions?

- The electron-withdrawing fluorine at the para position directs electrophilic attacks to the ortho and meta positions. This regioselectivity is critical in designing coupling reactions (e.g., Suzuki-Miyaura) for functionalized aryl intermediates .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example, the isocyanate group’s electrophilicity and fluorine’s meta-directing effect can be quantified using Fukui indices .

Q. What contradictions exist in reported spectral data, and how should researchers resolve them?

- Discrepancies in NMR shifts (e.g., aromatic proton splitting patterns) may arise from solvent effects or trace impurities. Cross-validate using multiple databases (PubChem, Reaxys) and replicate experiments under standardized conditions (e.g., DMSO-d vs. CDCl) .

Q. What methodologies address stability challenges during long-term storage?

- Degradation via hydrolysis forms urea derivatives. Stabilize by adding molecular sieves (3Å) to absorb moisture and storing in amber vials under N. Monitor purity via periodic TLC or HPLC .

Q. How can this compound serve as a precursor in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.